4-(3-Phenylpropyl)piperazin-1-amine

Lipophilicity Permeability Physicochemical Properties

Secure your supply of 4-(3-Phenylpropyl)piperazin-1-amine, the definitive building block for GBR 12909 (vanoxerine) and SA4503 analogs. Unlike generic piperazines, its precise 3-phenylpropyl chain is SAR-critical for high-affinity DAT and sigma-1 binding. Derivatize the free amine to explore CNS lead libraries for Alzheimer's, ALS, and neuropathic pain. Ideal for CROs and medicinal chemistry labs requiring scalable, research-grade starting material.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 34924-95-3
Cat. No. B3261868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenylpropyl)piperazin-1-amine
CAS34924-95-3
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC2=CC=CC=C2)N
InChIInChI=1S/C13H21N3/c14-16-11-9-15(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2
InChIKeyXVERLBHQOLCLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenylpropyl)piperazin-1-amine (CAS 34924-95-3): A Core Intermediate for CNS-Targeted Drug Discovery


4-(3-Phenylpropyl)piperazin-1-amine (CAS 34924-95-3) is a disubstituted piperazine derivative, characterized by a 3-phenylpropyl group at the N1 position and a primary amine at the N4 position. With a molecular formula of C13H21N3 and a molecular weight of 219.33 g/mol [1], this compound serves as a crucial synthetic building block. It forms the core pharmacophore of several well-studied, high-affinity CNS ligands, most notably the dopamine transporter (DAT) inhibitor GBR 12909 (vanoxerine) and the selective sigma-1 receptor agonist SA4503 [2]. Its utility stems from the presence of the free amine, which acts as a flexible point for further chemical derivatization, enabling the creation of diverse molecular libraries for neuropharmacology research [3].

The Critical Role of the 3-Phenylpropyl Moiety in 4-(3-Phenylpropyl)piperazin-1-amine for CNS Target Engagement


Simple substitution with other piperazine derivatives is not viable for researchers targeting the monoamine transporter or sigma receptor systems. The 3-phenylpropyl chain is not an arbitrary alkyl linker; its specific length and terminal phenyl group are essential for high-affinity binding. Structure-activity relationship (SAR) studies demonstrate that even minor modifications to this region—such as altering the chain length, adding substituents to the phenyl ring, or replacing the phenyl group with other heterocycles—lead to significant, quantifiable shifts in selectivity and potency for key CNS targets like DAT, SERT, and sigma receptors [1]. Using a shorter chain analog like 1-benzylpiperazine (BZP) or a simple phenylpiperazine would fail to recapitulate the biological profile required for developing selective probes or therapeutic candidates based on the GBR 12909 or SA4503 scaffolds [2].

Quantitative Differentiation of 4-(3-Phenylpropyl)piperazin-1-amine: Key Evidence for Research Selection


Distinct Physicochemical Profile vs. 1-Benzylpiperazine (BZP) and 1-(3-Phenylpropyl)piperazine

Compared to the stimulant drug 1-benzylpiperazine (BZP) and the related intermediate 1-(3-phenylpropyl)piperazine, 4-(3-Phenylpropyl)piperazin-1-amine exhibits a significantly higher lipophilicity (XLogP3 of 1.6) [1]. This is a 0.3 log unit increase over BZP (XLogP3 of 1.3) , which is predicted to enhance blood-brain barrier (BBB) permeability, a critical parameter for CNS drug candidates. Furthermore, the presence of the primary amine increases the number of hydrogen bond donors and acceptors, offering distinct chemical reactivity and a handle for further conjugation compared to the tertiary amine-only structures of BZP and 1-(3-phenylpropyl)piperazine.

Lipophilicity Permeability Physicochemical Properties

Structural Prerequisite for Sigma-1 Receptor Affinity: SA4503 Case Study

The target compound provides the essential 3-phenylpropylpiperazine core found in SA4503, a prototypical sigma-1 receptor agonist. Data from SA4503 studies reveal high sigma-1 affinity (IC50 = 17 nM) and 106-fold selectivity over sigma-2 (IC50 = 1800 nM) [1]. The critical importance of the phenylpropyl chain is demonstrated by SAR studies where its removal or substitution drastically reduces or eliminates sigma-1 affinity. For example, the benzyl congener of SA4503 exhibits a dramatic 100-fold increase in DAT affinity (Ki = 121 nM) compared to the parent SA4503 (DAT Ki = 12,650 nM), highlighting how subtle modifications to the core structure can completely alter target selectivity profiles [2].

Sigma Receptor SAR Neuropharmacology

Key Intermediate for Dopamine Transporter (DAT) Inhibitor GBR 12909

4-(3-Phenylpropyl)piperazin-1-amine is a direct precursor to the high-affinity DAT inhibitor GBR 12909, a benchmark compound in cocaine addiction research [1]. The scale-up synthesis of GBR 12909, which relies on a key coupling reaction with a phenylpropylpiperazine derivative, was optimized to eliminate chromatography and improve yield to kilogram quantities [2]. This contrasts with other piperazine derivatives (e.g., 1-benzylpiperazine) which lack the specific 3-phenylpropyl chain and therefore cannot serve as a precursor to this important pharmacological tool compound.

Dopamine Transporter Cocaine Addiction Process Chemistry

Enabling Diverse CNS Probe Synthesis via Free Amine Functional Handle

A key differentiator from closely related compounds like 1-(3-phenylpropyl)piperazine (CAS 55455-92-0) is the presence of the primary amine group. This functional handle allows for facile derivatization into amides, ureas, sulfonamides, and secondary/tertiary amines without requiring a deprotection step [1]. In contrast, 1-(3-phenylpropyl)piperazine has only a secondary amine, limiting the types of chemical modifications possible. This single feature dramatically expands the chemical space accessible to medicinal chemists, enabling the creation of focused libraries with diverse pharmacological properties, as evidenced by the range of potent sigma receptor ligands and DAT inhibitors developed from this scaffold [2].

Medicinal Chemistry Chemical Biology Building Block

High-Value Application Scenarios for Procuring 4-(3-Phenylpropyl)piperazin-1-amine


Synthesis of Sigma-1 Receptor Probes for Neurodegenerative Disease Research

Researchers developing novel sigma-1 receptor ligands can utilize 4-(3-Phenylpropyl)piperazin-1-amine as the core scaffold. By derivatizing the free amine, they can generate a library of compounds to explore SAR for conditions like Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain, where sigma-1 receptor modulation is implicated [1]. The established sigma-1 affinity of SA4503 (IC50 = 17 nM) provides a validated starting point for lead optimization [1].

Development of DAT Inhibitors for Cocaine Addiction Pharmacotherapy

This compound is the essential intermediate for synthesizing GBR 12909 and its analogs, a class of atypical DAT inhibitors that show promise in reducing cocaine self-administration in preclinical models [2]. The scalable synthesis of GBR 12909 using this precursor allows for the production of research quantities of lead candidates for in vivo behavioral studies [3].

Medicinal Chemistry Programs Targeting α1-Adrenoceptors

As a structural analog of the arylpiperazine portion found in uroselective α1-adrenoceptor antagonists, 4-(3-Phenylpropyl)piperazin-1-amine can be used to create novel compounds for treating benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS) [4]. The free amine allows for the attachment of diverse heteroaryl carboxamide side chains to explore subtype selectivity and functional antagonism [4].

Generation of Diverse CNS-Focused Compound Libraries

Contract research organizations (CROs) and academic screening centers can leverage the compound's dual functional handles (the phenylpropyl group and the primary amine) to rapidly generate structurally diverse piperazine-based libraries. This allows for the exploration of chemical space relevant to multiple CNS targets (DAT, SERT, sigma receptors, adrenoceptors) from a single, versatile building block [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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